1-(cyclobutylcarbonyl)-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(cyclobutylcarbonyl)-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide involves multi-component reactions, utilizing catalysts such as SO4²⁻/Y2O3 in ethanol to achieve cyclo condensation. This method provides a useful approach to generating complex molecules with desired biological activities. The process typically incorporates steps such as nucleophilic addition, cyclization, and condensation to construct the piperidine and imidazole frameworks integral to the target compound (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(cyclobutylcarbonyl)-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide is characterized by the presence of piperidine, imidazole, and cyclobutyl groups. These structural elements contribute to the compound's unique chemical properties and biological activities. X-ray diffraction studies and exit vector plot analysis can be employed to understand the conformational flexibility and molecular geometry, confirming the potential utility of such compounds as building blocks in drug discovery (Feskov et al., 2019).
properties
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[3-(2-ethylimidazol-1-yl)propyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-2-17-20-10-14-22(17)11-4-9-21-18(24)15-7-12-23(13-8-15)19(25)16-5-3-6-16/h10,14-16H,2-9,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYNQGQWVGBSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCCNC(=O)C2CCN(CC2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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